molecular formula C12H14N2S B1609602 N-Isopropyl-4-phenylthiazol-2-amine CAS No. 691905-18-7

N-Isopropyl-4-phenylthiazol-2-amine

Cat. No.: B1609602
CAS No.: 691905-18-7
M. Wt: 218.32 g/mol
InChI Key: FMWHLMNDIGKCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-4-phenylthiazol-2-amine (CAS 1393330-37-4) is a chemical compound intended for research and development applications exclusively. This product is offered "For Research Use Only" and is not intended for diagnostic or therapeutic purposes. The core structure of this compound, the 4-phenylthiazol-2-amine scaffold, is recognized as a privileged structure in medicinal chemistry . Derivatives based on this scaffold demonstrate a wide range of pharmacological activities and are frequently explored in anticancer research . Some 4-phenylthiazol-2-amine derivatives have shown promise as antiproliferative agents in studies involving both drug-sensitive and multidrug-resistant lung cancer cell lines, indicating potential for overcoming resistance mechanisms . Furthermore, this structural motif is also investigated in the development of antiviral agents. Research has identified analogs capable of acting as multitarget inhibitors against HIV-1, potentially inhibiting key viral enzymes like reverse transcriptase and integrase . The isopropyl substitution on the amine group in this compound may influence its physicochemical properties and binding affinity, making it a valuable building block for researchers in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Researchers are advised to consult the safety data sheet (SDS) prior to handling. This product is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-N-propan-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9(2)13-12-14-11(8-15-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWHLMNDIGKCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429249
Record name N-Isopropyl-4-phenylthiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691905-18-7
Record name N-Isopropyl-4-phenylthiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Isopropyl 4 Phenylthiazol 2 Amine

Established Synthetic Pathways to the N-Isopropyl-4-phenylthiazol-2-amine Scaffold and Related Amino-Thiazoles

The most prominent and historically significant method for synthesizing the 2-aminothiazole (B372263) core is the Hantzsch thiazole (B1198619) synthesis. thieme.deacs.org This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. thieme.deyoutube.com For the specific synthesis of this compound, the reaction would proceed by the condensation of an appropriate α-haloacetophenone, such as 2-bromoacetophenone, with N-isopropylthiourea. patsnap.comgoogle.com

The general mechanism commences with the nucleophilic attack of the sulfur atom from the thiourea onto the α-carbon of the haloketone. youtube.com This is followed by an intramolecular cyclization and subsequent dehydration, driven by the formation of the stable aromatic thiazole ring. youtube.com Many related 2-amino-4-phenylthiazole (B127512) derivatives are synthesized using this fundamental approach, often by reacting 2-bromo-1-phenylethanone with a corresponding thiourea. nih.govmdpi.com

Optimization Strategies for this compound Synthesis

Traditional Hantzsch synthesis often requires prolonged reaction times and heating. nih.gov To overcome these limitations, several optimization strategies have been developed. One of the most effective is the use of microwave irradiation. This technique significantly accelerates the reaction, often reducing reaction times from hours to minutes, and can lead to improved yields compared to conventional heating methods.

Another key optimization strategy involves the use of catalysts. While the classic Hantzsch reaction can proceed without a catalyst, the introduction of one can enhance reaction rates and yields. For instance, the use of silica-supported tungstosilicic acid has been shown to be an effective and reusable catalyst for one-pot Hantzsch syntheses. mdpi.comresearchgate.net The choice of solvent and base can also be optimized to improve reaction outcomes. nih.gov

Yield Enhancement and Purity Assessment Techniques in this compound Synthesis

Achieving high yields and ensuring the purity of the final product are critical in chemical synthesis. Yields for Hantzsch-type reactions can be significantly enhanced by employing modern synthetic techniques. For example, using a copper silicate (B1173343) heterogeneous catalyst in ethanol (B145695) at reflux has been reported to produce 2-amino-4-phenyl substituted thiazole derivatives in excellent yields with reduced reaction times. google.com One-pot, multi-component procedures under ultrasonic irradiation have also been shown to produce Hantzsch thiazole derivatives in high yields, ranging from 79% to 90%. mdpi.comresearchgate.net A solvent-free Hantzsch condensation can also result in good yields after a simple workup. organic-chemistry.org

The purity of this compound and its derivatives is assessed using a combination of standard analytical techniques. Following synthesis, the crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography. researchgate.netresearchgate.net The identity and purity of the compound are then confirmed using methods like:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure and the absence of impurities. researchgate.netacs.org

Mass Spectrometry (MS): This technique verifies the molecular weight of the synthesized compound. researchgate.net

Infrared (IR) Spectroscopy: IR analysis helps to identify the key functional groups present in the molecule. researchgate.net

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S), which is compared against theoretical values. nih.gov

Table 1: Comparison of Synthetic Conditions for Aminothiazole Synthesis

MethodCatalyst/ConditionsSolventAdvantagesReference
Conventional HeatingNone / RefluxEthanolEstablished, simple setup nih.gov
Microwave-AssistedNoneMethanol (B129727)Shorter reaction time, higher yields researchgate.net
Heterogeneous CatalysisCopper SilicateEthanolRapid, excellent yield, reusable catalyst google.com
Solvent-FreeNone / GrindingNoneEco-friendly, fast, easy workup researchgate.netorganic-chemistry.org
Ultrasonic IrradiationSilica supported tungstosilisic acidVariousHigh yields, reusable catalyst mdpi.com

Novel Synthetic Approaches and Derivatization Strategies for this compound Analogues

Research continues to evolve, bringing forth novel methods for the synthesis and diversification of the aminothiazole scaffold, often with a focus on efficiency and sustainability.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial when developing compounds for biological applications. While this compound itself is achiral, derivatives can be made chiral by introducing stereocenters. An efficient method for the parallel solid-phase synthesis of highly diversified chiral polyaminothiazoles has been developed using the Hantzsch synthesis. nih.govnih.gov This approach starts with resin-bound chiral polyamines, which are converted to polythioureas and then reacted with various α-haloketones. nih.govnih.gov This solid-phase methodology allows for the creation of libraries of chiral thiazole derivatives in good yields and high purity. nih.gov While direct asymmetric synthesis of the title compound is not widely reported, these methods demonstrate the feasibility of creating chiral analogues.

Functionalization Reactions at the Thiazole Core of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the creation of a diverse range of analogues. The primary sites for functionalization are the exocyclic amino group and the C5 position of the thiazole ring.

N-Functionalization: The amino group at the C2 position is a versatile handle for derivatization. It can undergo acylation with various acyl halides or carboxylic acids to form amides. nih.govmdpi.comnih.gov It can also react with aldehydes to form Schiff bases (imines) or be used in coupling reactions to attach other molecular fragments. nih.govmdpi.com

C5-Functionalization: The C5 position of the thiazole ring can also be functionalized. For instance, some 2-aminothiazole derivatives bearing an arylazo moiety at the fifth position have been synthesized. mdpi.com Another strategy involves the synthesis of 2-aminothiazole-5-carbamides, where a carboxanilide side chain is introduced at the C5 position. mdpi.com

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several modern approaches to thiazole synthesis align with these principles.

Solvent-Free Reactions: Performing the Hantzsch condensation under solvent-free conditions, for example by grinding the reactants together at room temperature, is a highly effective green method that minimizes waste. researchgate.netorganic-chemistry.org

Use of Reusable Catalysts: Employing heterogeneous catalysts, such as silica-supported tungstosilicic acid or NiFe2O4 nanoparticles, allows for easy separation from the reaction mixture and reuse, reducing waste and cost. mdpi.comacs.org

Alternative Energy Sources: Microwave irradiation and ultrasonic waves provide energy for the reaction more efficiently than conventional heating, leading to shorter reaction times and often cleaner reactions. mdpi.com

Aqueous Media: Developing synthetic methodologies that can be performed in water instead of organic solvents is a key goal of green chemistry. rsc.org

Table 2: List of Chemical Compounds

Compound NameRole/Mention
This compoundTarget compound of the article
2-BromoacetophenoneStarting material (α-haloketone)
N-isopropylthioureaStarting material (thiourea derivative)
ThioureaParent compound for thiourea derivatives
2-amino-4-phenylthiazoleParent compound of the target molecule
Silica supported tungstosilisic acidReusable catalyst
Copper SilicateReusable heterogeneous catalyst
NiFe2O4 NanoparticlesReusable catalyst

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Isopropyl 4 Phenylthiazol 2 Amine and Its Analogues

The exploration of N-Isopropyl-4-phenylthiazol-2-amine and its derivatives has been a significant area of research, primarily driven by the therapeutic potential of the 2-aminothiazole (B372263) scaffold. nih.govresearchgate.net This class of compounds has demonstrated a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov Understanding the relationship between the chemical structure of these molecules and their biological activity (SAR) as well as their physicochemical properties (SPR) is crucial for the rational design of more potent and selective therapeutic agents.

Biological Activity and Mechanistic Investigations of N Isopropyl 4 Phenylthiazol 2 Amine

In Vitro Biological Profiling of N-Isopropyl-4-phenylthiazol-2-amine

The in vitro evaluation of this compound and related compounds has been crucial in mapping its biological interactions. These studies involve assessing its effects on specific enzymes, receptors, and cellular targets to build a comprehensive profile of its activity at the molecular level.

Research into the interaction of this compound and its analogs with various enzymes has shown significant inhibitory potential.

SIRT2 and EGFR: The 4-phenylthiazol-2-yl core structure is integral to a class of molecules investigated as dual inhibitors of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR). nih.govscirp.org A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising scaffolds for developing agents that target both SIRT2 and EGFR. nih.govscirp.org In silico studies suggest that these compounds can interact with conserved amino acid residues in both enzymes. scirp.org The antiproliferative activity of these derivatives is structure-dependent, with oxime-bearing compounds showing particularly potent cytotoxicity against A549 lung cancer cells. scirp.org

CDK9: The 4-thiazole scaffold is a key feature in the design of Cyclin-Dependent Kinase 9 (CDK9) inhibitors. nih.govcytoskeleton.com CDK9 inhibition can reinstate apoptosis in cancer cells, which often rely on over-expressed antiapoptotic proteins for survival. nih.govcytoskeleton.com While various 4-thiazol-2-anilinopyrimidine derivatives have been developed as potent CDK9 inhibitors, attempts to synthesize a specific analog where the substituent was an isopropyl group reportedly failed due to unfavorable steric and electronic effects, highlighting the structural sensitivity of this interaction. nih.gov

Tubulin Polymerization: Several derivatives of 2-aminothiazole (B372263) are recognized as inhibitors of tubulin polymerization, a critical process for cell division, making it a key target for anticancer drug development. nih.gov A series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors that bind to the colchicine (B1669291) binding site. nih.gov The most potent compound from this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, potently inhibited tubulin polymerization and disrupted microtubule dynamics, leading to cell cycle arrest in the G2/M phase. nih.gov Although the specific activity of the N-isopropyl variant is not detailed, the general class of N-aryl-4-phenylthiazol-2-amines shows clear effects on microtubule assembly. nih.gov

Kynurenine (B1673888) 3-hydroxylase (K3H): The N-(4-phenylthiazol-2-yl)benzenesulfonamide scaffold has been characterized in high-affinity inhibitors of kynurenine 3-hydroxylase. nih.gov Compounds such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide (B165840) were found to be potent inhibitors of this enzyme in vitro. nih.gov

Enzyme TargetScaffold/Compound ClassFindingsCitations
SIRT2 / EGFR 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesIdentified as promising dual-acting scaffolds; activity is structure-dependent. nih.govscirp.org
CDK9 4-thiazol-2-anilinopyrimidine derivativesPotent inhibitors; synthesis of an isopropyl-containing analog was unsuccessful due to steric hindrance. nih.govcytoskeleton.com
Tubulin N,4-diaryl-1,3-thiazole-2-aminesInhibit tubulin polymerization by binding to the colchicine site, causing G2/M cell cycle arrest. nih.gov
Kynurenine 3-hydroxylase N-(4-phenylthiazol-2-yl)benzenesulfonamidesIdentified as high-affinity inhibitors of the enzyme. nih.gov

Investigations have also focused on the interaction of this compound class with specific signaling receptors.

Aryl Hydrocarbon Receptor (AHR): A patent application describes 4-phenyl-N-(phenyl)thiazol-2-amine derivatives and related compounds as agonists of the Aryl Hydrocarbon Receptor (AHR). nih.gov AHR is involved in regulating various physiological processes, including immunity, cell cycle, and carcinogenesis. nih.gov The compounds are proposed for the treatment of disorders where AHR activation is beneficial, such as those involving angiogenesis or inflammation. nih.gov

Estrogen Receptor-α (ER-α): There is currently limited publicly available scientific literature detailing the direct interaction or binding affinity of this compound with the estrogen receptor-α.

Raf/MEK/ERK Signaling Pathway: The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. nih.govmdpi.com While inhibitors of this pathway are of significant interest in cancer therapy, specific studies detailing the effects of this compound on this pathway are not readily available in the current body of literature. The pathway is known to be involved in the mechanisms of drug resistance and apoptosis. nih.gov

Based on in vitro profiling, the primary cellular targets for compounds based on the 4-phenylthiazol-2-amine scaffold are a variety of enzymes and receptors critical to cell function and disease progression. These include the enzymes SIRT2, EGFR, CDK9, tubulin, and kynurenine 3-hydroxylase, which are involved in epigenetic regulation, growth signaling, cell cycle control, cytoskeletal dynamics, and metabolic pathways, respectively. nih.govscirp.orgnih.govnih.gov Additionally, the Aryl Hydrocarbon Receptor has been identified as a direct binding target, implicating this compound class in the modulation of immune and inflammatory responses. nih.gov

Cellular Pharmacodynamics and Pathway Engagement of this compound

The interaction of this compound and its analogs with their molecular targets translates into observable effects on cellular processes and pathways.

The modulation of enzymes and receptors by 4-phenylthiazol-2-amine derivatives leads to significant consequences for fundamental cellular activities.

Antiproliferation: Derivatives of this scaffold have demonstrated potent antiproliferative activity against various human cancer cell lines. scirp.orgnih.govresearchgate.net For example, N,4-diaryl-1,3-thiazole-2-amines showed moderate to potent activity, with the most effective compound exhibiting IC₅₀ values in the sub-micromolar range. nih.gov Similarly, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives surpassed the cytotoxicity of the standard chemotherapeutic agent cisplatin (B142131) against lung cancer cells. scirp.org

Cell Cycle Progression: A primary mechanism for the antiproliferative effects of this compound class is the disruption of the cell cycle. Inhibition of tubulin polymerization by N,4-diaryl-1,3-thiazole-2-amines leads to a block in the G2/M phase of the cell cycle. nih.gov Likewise, inhibition of CDK9, a key regulator of transcription, can halt cell cycle progression. nih.govmdpi.com

Apoptosis: The disruption of microtubule dynamics and the inhibition of survival-promoting proteins ultimately trigger programmed cell death, or apoptosis. cytoskeleton.com Inhibition of CDK9 has been shown to reduce the expression of the anti-apoptotic protein Mcl-1, thereby inducing apoptosis in cancer cells. cytoskeleton.com The induction of apoptosis is a common outcome for cells treated with tubulin-targeting agents and other potent antiproliferative compounds from this chemical class. mdpi.com

Cellular ProcessEffect of 4-Phenylthiazol-2-amine DerivativesUnderlying MechanismCitations
Antiproliferation Potent cytotoxicity against various cancer cell lines.Inhibition of key enzymes (e.g., Tubulin, CDK9, EGFR). scirp.orgnih.govresearchgate.net
Cell Cycle Progression Arrest in the G2/M phase.Disruption of microtubule dynamics via tubulin inhibition. nih.gov
Apoptosis Induction of programmed cell death.Downregulation of anti-apoptotic proteins (e.g., Mcl-1) via CDK9 inhibition; disruption of cellular machinery. cytoskeleton.commdpi.com

Currently, there is a lack of publicly available literature detailing large-scale omics studies (such as proteomics, transcriptomics, or metabolomics) conducted specifically on this compound. Such studies would be invaluable for providing an unbiased, system-wide view of the cellular pathways modulated by the compound and for identifying novel mechanisms of action or off-target effects.

Following a comprehensive review of publicly available scientific literature, no specific in vivo preclinical mechanistic studies, including proof-of-concept investigations in non-human models or biomarker discovery research, were identified for the chemical compound this compound.

The conducted searches focused on identifying studies that would provide data for the following outlined sections:

In Vivo Preclinical Mechanistic Studies of this compound (excluding human trials, dosage, and safety profiles)

Biomarker Discovery for this compound Activity in Preclinical Models

It is important to note that the absence of published data does not necessarily indicate a lack of biological activity for this compound. It may imply that such specific preclinical studies have not been conducted, have not been published in the accessible public domain, or are part of proprietary research.

Further research would be required to investigate the in vivo activities and mechanisms of this compound.

Table of Mentioned Compounds

Since no specific research on this compound was found, a table of compounds as per the article's content cannot be generated.

Computational Chemistry and Molecular Modeling Approaches for N Isopropyl 4 Phenylthiazol 2 Amine

Molecular Docking and Ligand-Protein Interaction Analysis of N-Isopropyl-4-phenylthiazol-2-amine

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov For this compound, docking studies are essential to identify potential biological targets and understand the structural basis of its activity. The 2-aminothiazole (B372263) scaffold is a well-established "privileged structure" known to bind to a variety of protein targets, most notably protein kinases. nih.govnih.gov

Studies on related 2-aminothiazole derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs) and Src Family Kinases (SFKs) provide a blueprint for the likely binding mode of this compound. nih.govnih.gov In a typical kinase active site, the molecule is expected to form key interactions:

Hydrogen Bonds: The 2-amino group is critical for forming one or more hydrogen bonds with the "hinge" region of the kinase, an interaction that anchors the inhibitor in the ATP-binding pocket. nih.gov

Hydrophobic and van der Waals Interactions: The 4-phenyl group can fit into a hydrophobic pocket, often engaging in π-π stacking or other non-polar interactions with aromatic residues like phenylalanine or tyrosine. researchgate.net The N-isopropyl group, being a small, hydrophobic moiety, would likely occupy a smaller hydrophobic sub-pocket, contributing to binding affinity. nih.gov

Molecular docking simulations of this compound into kinase active sites, such as CDK5, would likely reveal a binding pattern consistent with these principles. nih.gov The docking score, an estimation of binding affinity, would help rank its potential efficacy against various targets.

Potential Interaction Type Molecular Moiety Potential Interacting Protein Residues Significance Reference
Hydrogen Bond (Donor)2-Amino Group (-NH2)Hinge Region Amino Acids (e.g., Cys, Leu, Met)Anchors the ligand in the ATP binding site. nih.gov, nih.gov
Hydrophobic / π-Stacking4-Phenyl RingAromatic Residues (e.g., Phe, Tyr, Trp)Enhances binding affinity and selectivity. researchgate.net
Hydrophobic / van der WaalsN-Isopropyl GroupAliphatic/Aromatic Residues (e.g., Ile, Val, Leu, Ala)Occupies small hydrophobic pockets, contributing to affinity. nih.gov
van der Waals / DipoleThiazole (B1198619) RingVarious Active Site ResiduesProvides overall shape complementarity and stability. nih.gov

This table is illustrative, based on findings from structurally related 2-aminothiazole inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Stability of this compound

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements and conformational changes of the system over time. youtube.com MD simulations are crucial for assessing the stability of a docked pose and for a more accurate calculation of binding free energy. nih.govresearchgate.net

For a complex of this compound with a target protein, an MD simulation would reveal:

Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time (e.g., hundreds of nanoseconds), researchers can determine if the docked conformation is stable or if the ligand dissociates. nih.gov

Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) analysis highlights which parts of the ligand and protein are rigid or flexible. This would show the conformational behavior of the N-isopropyl group and the rotational freedom of the phenyl ring within the binding pocket. nih.gov This flexibility can be crucial for the molecule's ability to adapt to the active site.

Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over time, confirming the importance of the interactions predicted by docking. nih.gov

Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate a more refined estimate of the binding free energy, which often correlates better with experimental activity than simple docking scores. nih.gov

These simulations provide a deeper understanding of the thermodynamics and kinetics of binding, which is critical for lead optimization. nih.gov

MD Simulation Analysis Parameter Measured Information Gained for this compound Complex Reference
RMSD (Root Mean Square Deviation)Deviation of atomic positions from a reference structure over time.Stability of the ligand in the binding pocket and overall protein structural integrity. nih.gov
RMSF (Root Mean Square Fluctuation)Fluctuation of individual atoms or residues over time.Identifies flexible regions, such as the isopropyl group or phenyl ring, and their movement within the active site.
Radius of Gyration (Rg)The mass-weighted root mean square distance of atoms from their common center of mass.Compactness and overall stability of the protein-ligand complex.
Hydrogen Bond AnalysisPresence and duration of hydrogen bonds over the simulation.Confirms the stability of key anchoring interactions predicted by docking. nih.gov

Quantum Chemical Calculations (e.g., DFT) of this compound Reactivity and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. nih.gov These methods provide detailed information on molecular structure, reactivity, and spectroscopic properties. nih.govresearchgate.net

For this compound, DFT calculations can determine:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms, including precise bond lengths and angles. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. mdpi.com The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dntb.gov.ua This is invaluable for predicting how the molecule will interact with its biological target or other reagents.

NBO Analysis: Natural Bond Orbital (NBO) analysis provides insights into charge transfer interactions within the molecule, revealing the delocalization of electrons and their contribution to molecular stability. mdpi.com

These calculations offer a fundamental understanding of the molecule's intrinsic properties that govern its behavior and interactions. researchgate.net

DFT-Calculated Property Description Insight for this compound Reference
HOMO-LUMO Energy GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates chemical reactivity and kinetic stability. A smaller gap implies it is more reactive. mdpi.com
Molecular Electrostatic Potential (MEP)A 3D map of the electronic density.Identifies electron-rich sites (e.g., thiazole nitrogen, amino group) for hydrogen bonding and electrophilic interactions, and electron-poor sites. dntb.gov.ua
Mulliken Atomic ChargesA theoretical charge assigned to each atom in the molecule.Quantifies the charge distribution and helps predict sites for electrostatic interactions. researchgate.net
Global Reactivity DescriptorsParameters like electronegativity, chemical hardness, and softness derived from FMO energies.Provides a quantitative measure of the molecule's overall reactivity and stability. mdpi.com

Virtual Screening and De Novo Design Strategies Based on this compound Scaffold

The this compound structure can serve as an excellent starting point for discovering new, potentially more potent or selective compounds through virtual screening and de novo design. nih.gov

Virtual Screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound is found to be active against a specific protein, its scaffold can be used to perform a similarity search or a pharmacophore-based search. This involves identifying the key chemical features responsible for its activity (e.g., hydrogen bond donor, hydrophobic aromatic group, etc.) and searching for other molecules in a library that share these features. This approach rapidly identifies novel and diverse chemical structures for further testing. rsc.org

De Novo Design is a more creative computational approach where novel molecules are built from scratch or by modifying a starting fragment. Using the binding mode of this compound as a reference, de novo design algorithms can suggest modifications—such as adding new functional groups to the phenyl ring or replacing the isopropyl group—to optimize interactions with the target protein and improve properties like binding affinity and selectivity. researchgate.net

Strategy Description Application to this compound Reference
Ligand-Based Virtual Screening Searching a compound library for molecules with structural or pharmacophoric similarity to a known active compound.Use the 2-amino-4-phenylthiazole (B127512) core as a query to find new potential inhibitors with diverse structures. rsc.org
Structure-Based Virtual Screening Docking a large library of compounds into the active site of a target protein to identify potential binders.If a target is confirmed, screen libraries to find compounds that fit the binding site better than the original molecule. nih.gov
Fragment-Based/De Novo Design Growing or linking small molecular fragments within the binding site to create a novel ligand.Use the core scaffold as a starting fragment and computationally explore additions to improve binding affinity and other properties. researchgate.net

Predictive Modeling for Biological Activity and Selectivity of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com By developing a robust QSAR model, the activity of new, yet-to-be-synthesized compounds can be predicted, saving significant time and resources in the drug discovery process. nih.govresearchgate.net

To develop a QSAR model for this class of compounds, a library of derivatives of this compound would be required. This would involve synthesizing analogues with systematic variations, for instance:

Substituents on the 4-phenyl ring (e.g., electron-donating or electron-withdrawing groups).

Modifications to the N-alkyl group (e.g., replacing isopropyl with cyclopropyl, tert-butyl, or other groups).

Substituents on the thiazole ring itself.

Once the biological activity (e.g., IC50) of these compounds is measured, various molecular descriptors (e.g., steric, electronic, hydrophobic parameters) are calculated for each molecule. Statistical methods, from multiple linear regression (MLR) to more advanced machine learning techniques like support vector machines (SVM) or artificial neural networks (ANN), are then used to build the predictive model. nih.gov

Descriptor analysis from such a model could reveal, for example, that a certain level of hydrophobicity at the N-position is optimal for activity, or that electron-withdrawing groups on the phenyl ring enhance potency. nih.gov This provides invaluable guidance for designing the next generation of more effective and selective inhibitors. nih.govjst.go.jp

QSAR Component Description Example for this compound Derivatives Reference
Training/Test Set A series of structurally related compounds with measured biological activity.Analogues with different substituents on the phenyl ring and different N-alkyl groups. nih.gov
Molecular Descriptors Numerical values that characterize the properties of a molecule (e.g., physicochemical, topological, electronic).ClogP (hydrophobicity), Molecular Weight (sterics), Dipole Moment (electronic), Hammett constants (electronic). nih.gov
Statistical Model A mathematical equation linking descriptors to activity.e.g., Activity = c0 + c1(ClogP) + c2(Dipole Moment) - c3*(Molecular Volume) researchgate.net
Model Validation Internal (e.g., cross-validation) and external validation to ensure the model is robust and predictive.High correlation coefficients (R²) and low root mean square error (RMSE) for predicted vs. actual activity. nih.gov, mdpi.com

Advanced Analytical and Spectroscopic Characterization of N Isopropyl 4 Phenylthiazol 2 Amine in Research Contexts

High-Resolution Mass Spectrometry for Metabolite Identification and Mechanistic Metabolism of N-Isopropyl-4-phenylthiazol-2-amine

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for studying the metabolism of this compound. Its high mass accuracy and resolving power enable the identification of metabolites in complex biological samples like plasma, urine, and bile, and help to elucidate the biotransformation pathways. mdpi.com Techniques such as liquid chromatography coupled with HRMS (LC-HRMS), particularly with Orbitrap or Fourier transform ion cyclotron resonance (FT-ICR) mass analyzers, are employed to separate and identify metabolites. mdpi.comrsc.org

In metabolic studies, researchers look for biotransformations such as oxidation, hydroxylation, glucuronidation, and sulfation. mdpi.com For this compound, potential metabolic pathways would involve the hydroxylation of the phenyl ring, oxidation of the isopropyl group, or conjugation reactions on the amine group. HRMS can distinguish the elemental composition of these metabolites from endogenous molecules with similar nominal masses. nih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are critical for pinpointing the site of metabolic modification. mdpi.com For instance, a mass shift corresponding to the addition of an oxygen atom (+16 Da) on the phenyl ring would be confirmed by characteristic changes in the fragment ions of the molecule. The study of related aminothiazole compounds has shown that metabolism can occur on the thiazole (B1198619) ring as well, and HRMS is crucial for identifying these novel metabolic products. nih.gov Mechanistic studies often employ stable isotope-labeled versions of the parent compound to trace the metabolic fate and differentiate between drug-related material and background matrix ions.

Table 1: Potential Phase I and Phase II Metabolites of this compound and their Detection by HRMS

Metabolic Reaction Potential Metabolite Structure Expected Mass Shift (Da) Significance in Mechanistic Studies
Phenyl Ring Hydroxylation Hydroxyphenyl-isopropyl-aminothiazole +15.99 Identifies oxidative metabolism by Cytochrome P450 enzymes.
Isopropyl Group Oxidation (Hydroxyisopropyl)-phenyl-aminothiazole +15.99 Elucidates aliphatic oxidation pathways.
N-dealkylation 4-phenylthiazol-2-amine -42.08 Indicates loss of the isopropyl group.
Thiazole Ring Oxidation This compound-N-oxide +15.99 Reveals potential for N-oxidation on the thiazole ring.
Glucuronidation Metabolite-glucuronide conjugate +176.03 Confirms Phase II conjugation for detoxification and excretion. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.orgresearchgate.net

The ¹H NMR spectrum would show characteristic signals for the protons on the phenyl ring, the thiazole ring, and the isopropyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are used to assign each proton to its specific position. rsc.org For example, the isopropyl methine proton would appear as a multiplet due to coupling with the six methyl protons, which would in turn appear as a doublet. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for a Thiazole Derivative Structure

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Phenyl-H (ortho) 7.84 –7.75 (m) 127.80, 127.55
Phenyl-H (meta) 7.50 – 7.38 (m) 125.78, 125.74
Phenyl-H (para) 7.50 – 7.38 (m) 125.03
Thiazole-H 7.66 (s) 146.30
Isopropyl-CH 3.14 – 3.03 (m) 34.22
Isopropyl-CH₃ 1.36 (d, J = 6.9 Hz) 23.92

Note: This table is based on representative data for a similar N-aryl thiazole structure and serves as an example. rsc.org Chemical shifts are reported relative to a standard reference.

X-ray Crystallography for this compound and Its Co-Crystals/Complexes

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. nih.gov This technique yields a three-dimensional model of the molecule, providing exact bond lengths, bond angles, and torsion angles. nih.govresearchgate.net For this compound, obtaining a crystal structure would definitively confirm the connectivity of the isopropyl, phenyl, and thiazole moieties.

The process involves growing a high-quality single crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern produced is used to calculate an electron density map, from which the atomic positions are determined. nih.gov The resulting crystal structure can reveal important intermolecular interactions in the solid state, such as hydrogen bonding (e.g., involving the amine N-H) and π-π stacking between the phenyl and/or thiazole rings. nih.govresearchgate.net

Furthermore, X-ray crystallography is essential for studying co-crystals or complexes of this compound with other molecules, such as proteins or other small molecules. researchgate.net This can provide critical insights into its binding mode with biological targets or its formulation properties. The crystal structure of a related compound, Isopropyl 4-aminobenzoate, reveals how molecules can be linked by hydrogen bonds to form chains in the crystal lattice. nih.govresearchgate.net

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography

Parameter Information Provided Significance
Unit Cell Dimensions The size and shape of the repeating unit in the crystal. researchgate.net Fundamental property of the crystalline form.
Bond Lengths (Å) The distance between the nuclei of two bonded atoms. researchgate.net Confirms bonding patterns (e.g., single vs. double bonds).
**Bond Angles (°) ** The angle formed by three connected atoms. researchgate.net Defines the local geometry around an atom.
**Torsion Angles (°) ** The dihedral angle between two planes. researchgate.net Describes the conformation of the molecule (e.g., rotation around single bonds).

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, π-stacking. nih.gov | Explains the packing of molecules in the crystal and influences physical properties. |

Chromatographic Method Development for this compound Quantification in Biological Research Samples

Developing a robust and validated chromatographic method is essential for the accurate quantification of this compound in biological samples such as plasma, blood, or tissue homogenates. d-nb.info High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection is the most common approach. nih.govd-nb.infonih.gov

Method development involves several key steps:

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are optimized to ensure high recovery of the analyte and a clean extract. nih.govhelsinki.fi

Chromatographic Separation: Reversed-phase HPLC is typically used, where conditions are optimized to achieve good peak shape and separation from endogenous components and metabolites. d-nb.info This includes selecting an appropriate analytical column (e.g., C18), mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and column temperature. d-nb.infoexplorationpub.com

Detection: UV detection can be used if the compound has a suitable chromophore, but LC-MS/MS provides superior sensitivity and selectivity, which is often necessary for low concentrations in biological samples. nih.govd-nb.infonih.gov For LC-MS/MS, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode to ensure specificity. nih.govnih.gov

Method Validation: The finalized method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of quantification (LOQ), and stability. nih.gov

Table 4: Typical Parameters for a Validated LC-MS/MS Quantification Method

Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) > 0.99
Accuracy The closeness of the determined value to the nominal concentration. Within ±15% of the nominal value (±20% at the LLOQ)
Precision The closeness of agreement among a series of measurements. Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Signal-to-noise ratio > 10; accuracy and precision within specified limits.

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |

Spectroscopic Techniques (UV-Vis, IR, Fluorescence) for Interaction Studies of this compound

Spectroscopic techniques such as UV-Visible (UV-Vis) absorption, Infrared (IR), and fluorescence spectroscopy are valuable tools for characterizing this compound and studying its interactions with other molecules.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is determined by its electronic structure, specifically the phenyl and thiazole chromophores. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic properties. researchgate.net Changes in the UV-Vis spectrum, such as a shift in λmax (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromic or hypochromic effect), can indicate interaction with other molecules, such as proteins or nucleic acids, or changes in the solvent environment. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. nih.gov Characteristic absorption bands for the N-H stretch of the amine, C=N and C=C stretches of the thiazole and phenyl rings, and C-H stretches of the isopropyl and aromatic groups can be identified. mdpi.com Changes in the position and intensity of these bands upon binding to a target can provide clues about which functional groups are involved in the interaction.

Fluorescence Spectroscopy: If this compound is fluorescent, this technique can be a highly sensitive method for studying its interactions. nih.gov The fluorescence emission spectrum, quantum yield, and fluorescence lifetime can be sensitive to the local environment of the molecule. mdpi.com For example, binding to a hydrophobic pocket in a protein often results in an increase in fluorescence intensity and a blue shift in the emission maximum. nih.govnih.gov Fluorescence quenching or enhancement experiments can be used to determine binding affinities and study the kinetics of interaction.

Table 5: Application of Spectroscopic Techniques in Interaction Studies

Technique Parameter Measured Information Gained from Interaction
UV-Vis Spectroscopy Absorbance vs. Wavelength (λmax) Changes in λmax or absorbance intensity can indicate binding, complex formation, or environmental changes. researchgate.net
IR Spectroscopy Transmittance/Absorbance vs. Wavenumber Shifts in vibrational frequencies suggest involvement of specific functional groups in hydrogen bonding or other interactions.

| Fluorescence Spectroscopy | Emission Intensity, λmax, Lifetime | Changes in fluorescence properties provide information on binding events, conformational changes, and the polarity of the binding site. mdpi.comnih.gov |

Explorations of N Isopropyl 4 Phenylthiazol 2 Amine in Specific Biological Systems or Research Models

Application of N-Isopropyl-4-phenylthiazol-2-amine as a Chemical Probe in Cell Biology

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, in a selective and controlled manner. This compound and its analogs fit this description due to their demonstrated ability to interact with specific biological targets. Their utility as chemical probes stems from their capacity to induce a measurable biological response, which allows researchers to dissect complex cellular mechanisms.

The development of such probes is crucial for understanding the roles of specific proteins in health and disease. For instance, fluorescent probes are designed to visualize intracellular signaling molecules, offering a direct window into cellular processes. nih.gov While this compound itself is not a fluorescent probe, its targeted action on proteins like the HIV-1 nucleocapsid protein allows it to be used to probe the function of these proteins in a cellular context. By inhibiting a specific target, researchers can observe the downstream consequences, thereby elucidating the protein's role in a particular pathway. The 2-aminothiazole (B372263) scaffold is a cornerstone for synthesizing a multitude of compounds for various pharmaceutical applications. researchgate.net

Investigation of this compound in Mechanistic Studies of Cellular Regulation (e.g., HIV-1 nucleocapsid protein, prion protein)

The 2-aminothiazole core, central to this compound, has been a focal point in mechanistic studies targeting key proteins in viral and neurodegenerative diseases.

HIV-1 Nucleocapsid Protein (NC):

The HIV-1 nucleocapsid protein (NC) is a highly conserved protein essential for multiple stages of the viral life cycle, making it an attractive target for antiretroviral therapy. nih.govnih.gov Researchers have focused on developing specific NC inhibitors that can compete with nucleic acids for binding to the protein. nih.govresearchgate.net The 2-amino-4-phenylthiazole (B127512) scaffold has been instrumental in this effort. Through a combination of molecular modeling, organic synthesis, and biophysical studies, inhibitors have been designed and characterized. nih.govresearchgate.net These compounds are engineered to interact with a hydrophobic pocket in the C-terminal zinc finger of the NC protein. researchgate.net This targeted binding disrupts the normal function of the NC protein, which includes selecting, dimerizing, and packaging the viral RNA genome during virus assembly. nih.gov

Studies have shown that NC binds to DNA in multiple ways to regulate its compaction within the viral capsid, a process critical for preventing premature uncoating of the virus. mdpi.com The development of inhibitors based on the 2-amino-4-phenylthiazole structure provides a tool to study these intricate regulatory functions of the NC protein. nih.gov

Prion Protein (PrP):

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrP^C^) into a pathological, infectious isoform (PrP^Sc^). nih.gov The 2-aminothiazole scaffold has emerged as a promising candidate for developing antiprion compounds. nih.govnih.gov High-throughput screening of large chemical libraries identified 2-aminothiazoles as being generally active in reducing PrP^Sc^ levels in prion-infected neuroblastoma cell lines (ScN2a). nih.gov

Follow-up studies focused on establishing structure-activity relationships (SAR) to improve the potency and physicochemical properties of these compounds. nih.gov This research has led to the identification of lead compounds with significant antiprion activity in cell-based assays, validating the 2-aminothiazole class as a promising starting point for therapeutic development against these untreatable diseases. nih.govnih.gov

Table 1: Research Findings on 2-Aminothiazoles in Mechanistic Studies

Target Protein Research Model Key Findings Citations
HIV-1 Nucleocapsid (NC) In vitro assays, cell-based antiviral assays, NMR spectroscopy 2-amino-4-phenylthiazole derivatives act as specific NC inhibitors by competing with nucleic acid binding. nih.govresearchgate.net
Prion Protein (PrP^Sc^) Prion-infected neuroblastoma cell lines (ScN2a) 2-aminothiazole compounds reduce PrP^Sc^ levels, establishing them as a promising class of antiprion agents. nih.govnih.gov
HIV-1 Nucleocapsid (NC) In vitro assays The NC protein is essential for viral replication and is a highly conserved target among different HIV-1 subtypes. nih.gov

This compound in Phenotypic Screening Paradigms

Phenotypic screening is a drug discovery approach that identifies substances that induce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific drug target. enamine.net This method has regained popularity as it can uncover novel mechanisms of action and new biological targets. enamine.net

The investigation of 2-aminothiazoles, including structures related to this compound, in prion disease research serves as a prime example of a phenotypic screening paradigm. In this context, a library of approximately 10,000 diverse small molecules was screened using a high-throughput enzyme-linked immunosorbent assay (ELISA). nih.gov The goal was to identify compounds that could reduce the levels of the disease-causing PrP^Sc^ protein in infected ScN2a cells. nih.gov This screen successfully identified 121 compounds, with the 2-aminothiazole scaffold being a prominent hit, demonstrating the power of this approach in identifying novel lead compounds for complex diseases. nih.gov

Table 2: Phenotypic Screening of 2-Aminothiazole Analogs

Screening Method Cell Line Number of Compounds Screened Primary Outcome Measured Key Result Citations
High-Throughput ELISA Prion-infected neuroblastoma (ScN2a) ~10,000 Reduction in PrP^Sc^ levels Identified 121 active compounds, with 2-aminothiazoles being a key chemical scaffold. nih.gov

Development of Advanced In Vitro Models for this compound Evaluation (e.g., 2D/3D cell culture models)

To better predict the efficacy of potential therapeutic compounds, researchers are increasingly turning to advanced in vitro models that more closely mimic the in vivo environment. These include three-dimensional (3D) cell culture models, such as spheroids, which provide a more physiologically relevant context for drug evaluation compared to traditional two-dimensional (2D) monolayer cultures.

While direct studies on this compound in 3D models were not identified, research on closely related 2-aminothiazole derivatives highlights the use of these advanced systems. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid were evaluated for their antiproliferative activity not only in 2D cancer cell lines but also in A549 lung cancer cells grown as 3D spheroids in an agarose-based model. nih.gov Several of these compounds effectively induced cell death in the 3D spheroids, supporting their therapeutic potential and demonstrating the utility of such models in evaluating this class of compounds. nih.gov The successful application of 3D models for related scaffolds suggests that they would be a valuable tool for the further evaluation of this compound.

Future Research Directions and Emerging Opportunities for N Isopropyl 4 Phenylthiazol 2 Amine Research

Unexplored Synthetic Avenues for N-Isopropyl-4-phenylthiazol-2-amine Scaffolds

The synthesis of 2-aminothiazole (B372263) derivatives has been a subject of considerable interest, largely dominated by the well-established Hantzsch thiazole (B1198619) synthesis, which typically involves the condensation of α-haloketones with thiourea (B124793). researchgate.net While effective, this classical approach presents opportunities for innovation and refinement, particularly in the context of generating diverse libraries of this compound analogs for academic research.

Future synthetic explorations could focus on several key areas:

Development of Novel Catalytic Systems: The use of modern catalytic systems, including metal-based and organocatalysts, could offer milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional methods. Investigating catalysts that can facilitate the direct C-H functionalization of the thiazole or phenyl ring would open up new avenues for late-stage diversification of the this compound scaffold.

Microwave-Assisted and Flow Chemistry Approaches: The application of microwave irradiation and continuous flow technologies to the synthesis of this compound and its derivatives remains an underexplored area. These technologies have the potential to significantly reduce reaction times, improve scalability, and enhance reaction control, thereby accelerating the synthesis of compound libraries for biological screening. For instance, microwave-assisted synthesis has been successfully employed for the cyclic condensation of α-bromoketones and N-substituted thioureas to produce other 4-phenylthiazol-2-amines. mdpi.com

Exploration of Alternative Starting Materials: Moving beyond the conventional α-haloketone and thiourea starting materials could lead to the discovery of novel synthetic routes. The use of alternative synthons, such as ketimines or nitriles, has been reported for the synthesis of other 2-aminothiazoles and could be adapted for the this compound core. researchgate.net For example, halo-methyl ketimines have been condensed with thiourea to afford 2-amino-4-substituted thiazoles, although in some cases the N-isopropyl moiety was lost during the reaction, presenting a synthetic challenge to be overcome. researchgate.net

Asymmetric Synthesis: The development of stereoselective methods to introduce chiral centers into the this compound scaffold is a significant and largely unexplored avenue. This would enable the investigation of stereochemistry on biological activity and target engagement, providing a more nuanced understanding of its structure-activity relationships.

A summary of potential unexplored synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Novel Catalytic Systems Milder conditions, higher yields, greater functional group toleranceDevelopment of catalysts for direct C-H functionalization
Microwave-Assisted Synthesis Reduced reaction times, improved scalabilityOptimization of reaction parameters for rapid library synthesis
Flow Chemistry Enhanced reaction control, improved safety and scalabilityDevelopment of continuous flow processes for key synthetic steps
Alternative Starting Materials Access to novel structural analogsAdaptation of methods using ketimines, nitriles, or other synthons
Asymmetric Synthesis Investigation of stereoselectivity in biological activityDevelopment of enantioselective or diastereoselective synthetic routes

Identification of Novel Biological Targets for this compound Activity

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. asianpubs.orgnih.gov While some research has been conducted on the biological profile of this compound and its close analogs, a comprehensive understanding of its molecular targets remains elusive. Future research should aim to identify and validate novel biological targets to better understand its mechanism of action and to unlock its full potential as a chemical probe for academic study.

Emerging opportunities in this area include:

Kinase Profiling: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors. While some studies have investigated the effects of related compounds on cyclin-dependent kinases (CDKs), a broad-spectrum kinase profiling of this compound is warranted. acs.org This could uncover unexpected inhibitory activities against other kinase families, providing new avenues for research into its cellular effects.

Sirtuin Modulation: Recent studies have identified derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid as potential modulators of SIRT2, a member of the sirtuin family of deacetylases implicated in cancer and other diseases. nih.gov Given the structural similarity, it is plausible that this compound could also interact with sirtuins. Investigating its effects on the activity of various sirtuin isoforms is a promising area for future research.

Enzyme and Receptor Screening: Beyond kinases and sirtuins, a broader screening of this compound against a diverse panel of enzymes and receptors could reveal novel biological targets. This could include, but is not limited to, proteases, phosphatases, G-protein coupled receptors (GPCRs), and ion channels.

Antimicrobial and Antiviral Target Identification: The observed antimicrobial and antiviral activities of some 2-aminothiazole derivatives suggest that they may act on specific targets within pathogenic organisms. asianpubs.orgmdpi.com For this compound, future research could focus on identifying the precise molecular targets responsible for its potential antimicrobial or antiviral effects, which could differ from those in mammalian cells.

A table of potential novel biological targets is provided below.

Target ClassSpecific ExamplesRationale for Investigation
Kinases CDKs, Tyrosine kinases, PI3K2-aminothiazole is a known kinase inhibitor scaffold. acs.org
Sirtuins SIRT1, SIRT2, SIRT3Structurally related compounds show activity against SIRT2. nih.gov
Other Enzymes Proteases, Phosphatases, DNA topoisomerasesBroad screening could uncover unexpected activities.
Receptors GPCRs, Nuclear receptorsThe scaffold's drug-like properties suggest potential receptor interactions.
Pathogen-Specific Targets Bacterial cell wall synthesis enzymes, Viral proteasesTo elucidate the mechanism of its antimicrobial/antiviral effects. asianpubs.orgmdpi.com

Integration of this compound into Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components in isolation. Chemical probes, such as this compound, can be powerful tools in this endeavor, allowing for the perturbation of biological networks and the subsequent analysis of system-wide responses.

Future research could integrate this compound into systems biology workflows in the following ways:

Chemoproteomics: This approach uses chemical probes to identify the protein targets of a small molecule within a complex biological sample. By immobilizing this compound or a close analog onto a solid support, it could be used as an affinity reagent to pull down its binding partners from cell lysates, providing an unbiased method for target identification.

Transcriptomic and Proteomic Profiling: Treating cells or model organisms with this compound and subsequently analyzing changes in gene expression (transcriptomics) or protein abundance (proteomics) can provide a global view of its cellular effects. This can help to identify affected pathways and biological processes, offering clues about its mechanism of action.

Computational Modeling and Network Analysis: The biological data generated from experimental studies with this compound can be integrated into computational models of cellular networks. This can help to predict its effects on cellular behavior and to generate new hypotheses about its function that can be tested experimentally. For instance, understanding how the compound perturbs a known signaling network can provide insights into the network's architecture and regulation. asianpubs.org

Potential for this compound as a Lead Compound for Further Academic Investigation (not drug development)

A lead compound in an academic context serves as a starting point for the exploration of a particular biological phenomenon or for the development of tool compounds to probe biological systems. This compound possesses several characteristics that make it an excellent candidate for such a role.

Synthetically Tractable Scaffold: The 2-aminothiazole core is relatively straightforward to synthesize and modify, allowing for the systematic exploration of structure-activity relationships (SAR). asianpubs.orgresearchgate.net This is crucial for developing a suite of related compounds with varying potencies and selectivities, which can be used to validate biological targets and to dissect complex biological processes.

Broad Biological Activity: The diverse biological activities reported for the 2-aminothiazole class of compounds suggest that this compound is likely to be bioactive in multiple contexts. asianpubs.orgmdpi.com This provides a rich starting point for academic research programs in areas such as cancer biology, infectious diseases, and inflammation.

Favorable Physicochemical Properties: While detailed studies are needed, the general structure of this compound suggests that it possesses drug-like properties, which are often a prerequisite for cellular activity and in vivo utility in model organisms.

The table below summarizes the key attributes of this compound as a lead compound for academic research.

AttributeSignificance for Academic Research
Synthetic Accessibility Enables rapid generation of analogs for SAR studies. researchgate.net
Known Bioactivity of the Scaffold Provides a strong rationale for investigating its effects in various biological systems. asianpubs.orgmdpi.com
Potential for Optimization The scaffold can be readily modified to improve potency, selectivity, and other properties for use as a chemical probe.
Physicochemical Properties Likely to possess sufficient cell permeability and stability for use in cell-based assays and potentially in vivo models.

Gaps in Current Understanding and Future Research Questions for this compound

Despite the progress made in understanding the chemistry and biology of 2-aminothiazoles, significant gaps in our knowledge of this compound specifically remain. Addressing these gaps through focused research will be critical for realizing its full potential as a research tool.

Key research questions for the future include:

What is the complete target profile of this compound? While some potential targets can be inferred from studies on related compounds, a comprehensive and unbiased investigation of its direct binding partners is needed.

What is the detailed mechanism of action for its observed biological effects? For any observed activity, such as antimicrobial or antiproliferative effects, the downstream signaling pathways and molecular events that are modulated by the compound need to be elucidated.

How does the N-isopropyl group influence its biological activity and target selectivity compared to other N-substituted analogs? Systematic studies are required to understand the role of this specific substituent in mediating the compound's biological effects.

What are the structure-activity relationships for different regions of the molecule? A thorough investigation of how modifications to the phenyl ring, the thiazole core, and the N-isopropyl group affect its biological activity is needed to guide the design of more potent and selective probes.

Can this compound or its derivatives be used to overcome resistance to existing therapeutic agents? In the context of cancer or infectious diseases, it would be valuable to explore whether this compound has a different mechanism of action that could be effective against resistant strains or cell lines. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Isopropyl-4-phenylthiazol-2-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via N-acylation of thiazol-2-amine precursors. For example, analogous compounds like 2-chloro-N-(4-phenylthiazol-2-yl)acetamide are prepared by reacting phenylthiazol-2-amine with ethyl chloroacetate in tetrahydrofuran (THF) using dispersed sodium as a base . For N-Isopropyl substitution, isopropyl halides or isocyanates may be employed under reflux conditions. Optimization involves adjusting solvent polarity (e.g., THF or DMF), temperature (60–80°C), and reaction time (6–12 hours) to maximize yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the isopropyl group (e.g., δ 1.2–1.4 ppm for CH3_3 in 1^1H NMR) and aromatic/thiazole protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ peak at m/z 233.1 for C12_{12}H14_{14}N2_2S).
  • IR Spectroscopy : Identifies amine N-H stretches (~3300 cm1^{-1}) and thiazole C=N/C-S bonds (1600–1500 cm1^{-1}) .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodology :

  • HPLC/GC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS using a polar column (e.g., DB-5) to separate and quantify impurities.
  • Melting Point Determination : Sharp melting points (e.g., 120–125°C) indicate high crystallinity and purity.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated in vitro?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values) .
  • Enzyme Inhibition Studies : For receptor targets (e.g., CRF1), use radioligand binding assays (IC50_{50}) or cAMP inhibition in cell lines (e.g., Y79 retinoblastoma cells) .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to rule out nonspecific toxicity.

Q. What strategies resolve contradictions in reported bioactivity data for thiazol-2-amine derivatives?

  • Methodology :

  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to confirm regiochemistry (e.g., para vs. meta substitution on the phenyl ring).
  • Standardized Assay Protocols : Cross-validate using identical cell lines, incubation times, and positive controls (e.g., ciprofloxacin for antimicrobial tests).
  • Purity Reevaluation : Re-test compounds with ≥95% HPLC purity to exclude adjuvant effects from synthetic byproducts .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO2_2) on the phenyl ring to enhance receptor binding.
  • Isosteric Replacements : Replace the thiazole ring with oxazole or imidazole to assess heterocycle specificity.
  • Pharmacokinetic Profiling : Measure logP (octanol-water partition coefficient) and metabolic stability in liver microsomes to improve bioavailability .

Q. What computational approaches predict the binding mode of this compound to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CRF1 receptors (PDB: 4K5Y). Focus on hydrogen bonds with Thr195^{195} and hydrophobic contacts with Phe220^{220}.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-induced conformational changes.
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC50_{50} values .

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Reactant of Route 1
Reactant of Route 1
N-Isopropyl-4-phenylthiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-Isopropyl-4-phenylthiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.